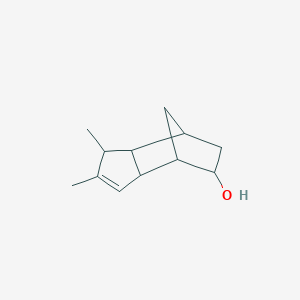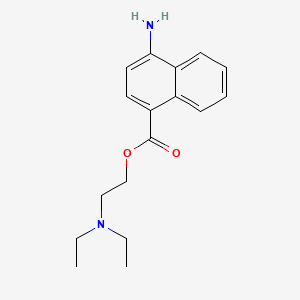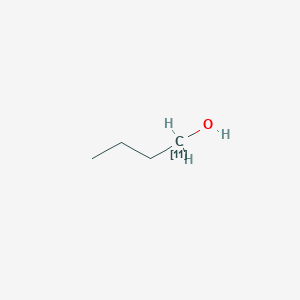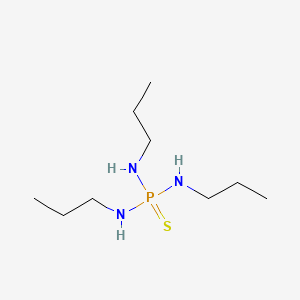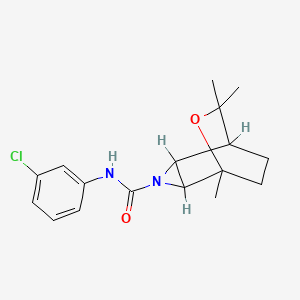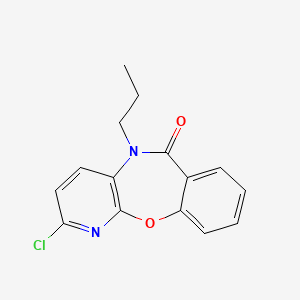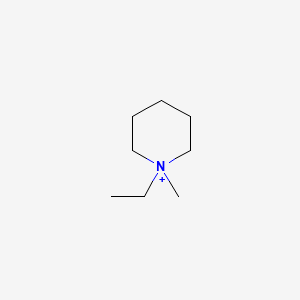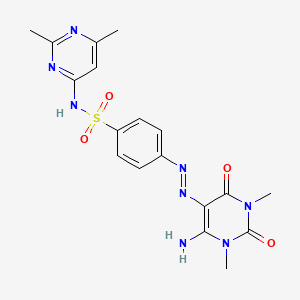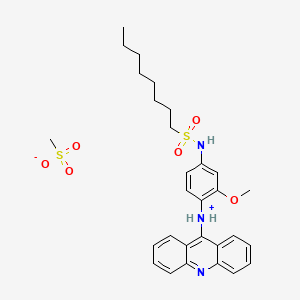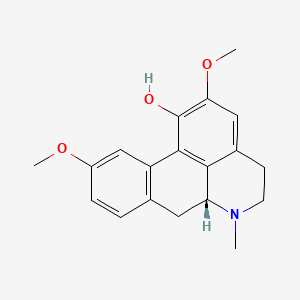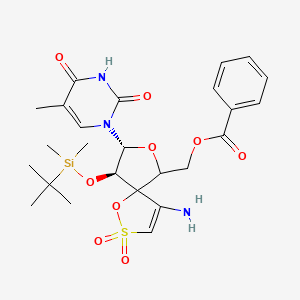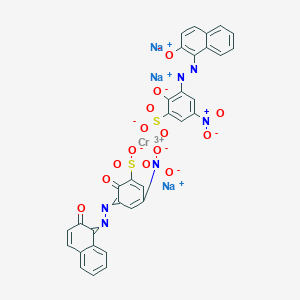
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is a complex chemical compound that contains chromate ions and azo dyes. This compound is known for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
准备方法
The synthesis of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves several steps:
Synthesis of Azo Dye: The azo dye is synthesized by coupling diazonium salts with naphthol derivatives under controlled pH conditions.
Chromate Complex Formation: The azo dye is then reacted with chromate ions in an aqueous solution to form the chromate complex.
Trisodium Salt Formation: The final step involves neutralizing the complex with sodium hydroxide to form the trisodium salt.
化学反应分析
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium undergoes various chemical reactions:
Oxidation: The chromate ion can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) ions.
Substitution: The azo dye component can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium sulfite for reduction. Major products formed include chromium(III) compounds and substituted azo dyes.
科学研究应用
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the dyeing and pigmentation of textiles, plastics, and other materials.
作用机制
The mechanism of action of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves the interaction of chromate ions with cellular components. The chromate ion can enter cells and undergo reduction to chromium(III), which can then interact with DNA and proteins, leading to various biological effects. The azo dye component can also interact with cellular membranes and proteins, affecting their function.
相似化合物的比较
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is unique due to its combination of chromate ions and azo dyes. Similar compounds include:
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))-, trisodium: Lacks the nitro group, resulting in different chemical properties.
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-chlorobenzenesulfonato(3-))-, trisodium: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound.
属性
CAS 编号 |
75199-06-3 |
|---|---|
分子式 |
C32H16CrN6O14S2.3Na C32H16CrN6Na3O14S2 |
分子量 |
893.6 g/mol |
IUPAC 名称 |
trisodium;chromium(3+);3-(dioxidoamino)-6-oxo-5-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]cyclohexa-1,3-diene-1-sulfonate;5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr.3Na/c2*20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;;;;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);;;;/q;-2;+3;3*+1/p-4 |
InChI 键 |
UABRZEYFNYLNOF-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=C(C3=O)S(=O)(=O)[O-])N([O-])[O-].[Na+].[Na+].[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


